molecular formula C11H20O2 B14538332 Undec-8-enoic acid

Undec-8-enoic acid

Cat. No.: B14538332
M. Wt: 184.27 g/mol
InChI Key: ZFRVYEXVYDDXFZ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Undec-8-enoic acid can be synthesized through various methods. One common approach involves the oxidation of undec-8-en-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the conversion of the alcohol group to a carboxylic acid group .

Industrial Production Methods

In industrial settings, this compound is often produced through the pyrolysis of ricinoleic acid derived from castor oil. This process involves heating ricinoleic acid to high temperatures, leading to the formation of this compound and other byproducts .

Chemical Reactions Analysis

Types of Reactions

Undec-8-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peracids, osmium tetroxide

    Reduction: Lithium aluminum hydride

    Substitution: Halogens, hydrogen halides

Major Products Formed

    Epoxides: Formed through oxidation of the double bond

    Alcohols: Formed through reduction of the carboxylic acid group

    Halogenated Derivatives: Formed through addition reactions with halogens or hydrogen halides

Comparison with Similar Compounds

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(E)-undec-8-enoic acid

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h3-4H,2,5-10H2,1H3,(H,12,13)/b4-3+

InChI Key

ZFRVYEXVYDDXFZ-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CCCCCCC(=O)O

Canonical SMILES

CCC=CCCCCCCC(=O)O

Origin of Product

United States

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